molecular formula C7H4F4O B1297691 4-Fluoro-3-(trifluoromethyl)phenol CAS No. 61721-07-1

4-Fluoro-3-(trifluoromethyl)phenol

Cat. No.: B1297691
CAS No.: 61721-07-1
M. Wt: 180.1 g/mol
InChI Key: DHPCRFYUUWAGAH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes It is characterized by the presence of a fluorine atom at the fourth position and a trifluoromethyl group at the third position on the phenol ring

Mechanism of Action

Target of Action

It is known that the compound can bind at the active site of certain mutants, such as the h61t (his-61→thr) mutant

Mode of Action

It has been observed that the molecule can bind at the active site of certain mutants This suggests that the compound may interact with its targets by binding to specific sites, thereby potentially altering their function

Biochemical Pathways

The compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Result of Action

It is known that the compound can bind at the active site of certain mutants , suggesting that it may have an effect at the molecular level

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the enzyme.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding often involves non-covalent interactions, such as hydrogen bonds and van der Waals forces. Furthermore, this compound can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their catalytic activity. These interactions can result in alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including changes in cell viability and proliferation. In vitro studies have shown that prolonged exposure can lead to oxidative stress and DNA damage in certain cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can cause adverse effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive oxygen species.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins . Once inside the cell, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the use of 4-fluoro-3-trifluoromethylaniline as a starting material. This compound is subjected to a series of reactions, including nitration, reduction, and hydrolysis, to yield the desired phenol derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid as a catalyst and water as a solvent is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPCRFYUUWAGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345096
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61721-07-1
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61721-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61721-07-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

70 g (0.39 mol) of 4-fluoro-3-trifluoromethylaniline, prepared according to G.C. Finger and colleagues, Journal of Med. Chem., 7, (1964), 572, are added a little at a time, while stirring, to 500 ml of a 2.5 N solution of sulphuric acid heated to a temperature of 65° C. The solution obtained is cooled to 0° C and 27 g of sodium nitrite dissolved in 45 ml of water are added whilst continuing the stirring and ensuring that the temperature does not exceed +5° C. After the end of the addition, the mixture is stirred for a further hour, during which it becomes perfectly clear. Thereafter, whilst carrying out a steam distillation, the cold solution of the diazonium salt is introduced dropwise into a mixture of 56g of copper sulphate, 21 g of urea, 70 ml of water and 2 ml of concentrated sulphuric acid. The speed of addition is regulated so that the phenol formed is immediately carried away. The distillate is cooled and is extracted repeatedly with ether. The ether solutions are combined and dried, the solvent is driven off and the residue is rectified. 37 g (yield: 52%) of 4-fluoro-3-trifluoromethyl-phenol, distilling at 84° C under 15 mm, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.